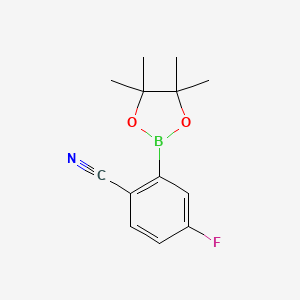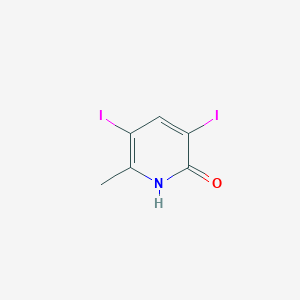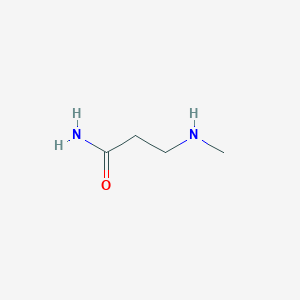![molecular formula C13H10F3NO B1358422 {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 613239-75-1](/img/structure/B1358422.png)
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Vue d'ensemble
Description
“{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is a chemical compound with the molecular formula C13H10F3NO . It is used for research purposes .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a phenyl group attached to a methanol group .Physical And Chemical Properties Analysis
“{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is a solid at room temperature . It has a molecular weight of 253.22 .Applications De Recherche Scientifique
FDA-Approved Trifluoromethyl Group-Containing Drugs
The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized . This compound, with its trifluoromethyl group, could be a part of these drugs .
Synthesis of Trifluoromethylpyridines
This compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Building Block in Synthetic Chemistry
This compound is used as a building block in synthetic chemistry. It can be used to introduce trifluoromethylpyridine (TFMP) groups within other molecules.
Protection of Crops from Pests
The major use of TFMP derivatives, which this compound can be a part of, is in the protection of crops from pests .
Pharmaceutical and Veterinary Industries
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Clinical Trials
Many candidates containing the TFMP moiety, which this compound can be a part of, are currently undergoing clinical trials .
Development of New Compounds
Future Applications
It is expected that many novel applications of TFMP, which this compound can be a part of, will be discovered in the future .
Safety and Hazards
The safety information for “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Trifluoromethylpyridines, such as “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol”, are expected to find many novel applications in the future due to their unique physicochemical properties . They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their use is expected to grow as the development of fluorinated organic chemicals becomes an increasingly important research topic .
Mécanisme D'action
Target of Action
The primary target of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol is Fatty-acid amide hydrolase 1 (FAAH-1) . FAAH-1 is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and appetite.
Mode of Action
It is believed to interact with faah-1, potentially inhibiting its activity . This inhibition could lead to an increase in the levels of anandamide, resulting in enhanced signaling in the endocannabinoid system.
Biochemical Pathways
The compound likely affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting FAAH-1, the compound could potentially increase anandamide levels, thereby modulating the activity of the endocannabinoid system.
Result of Action
Given its potential role in modulating the endocannabinoid system, it could potentially influence a range of physiological processes, from pain perception to mood regulation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .
Propriétés
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOASJNEFKGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624261 | |
| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
CAS RN |
613239-75-1 | |
| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

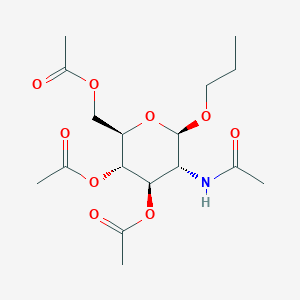
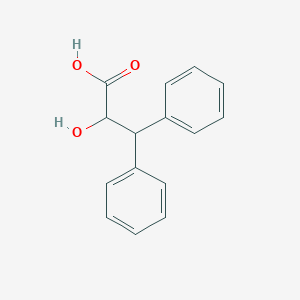
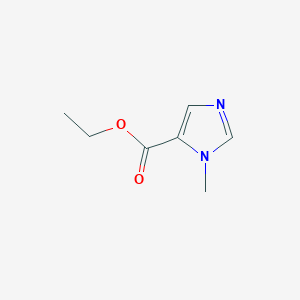



![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)

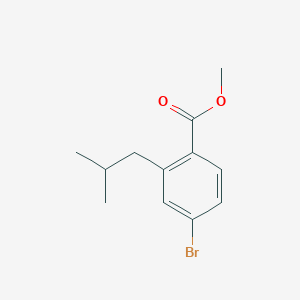

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
